Bolusanthol B
Description
Bolusanthol B is a prenylated isoflavanone first isolated from Bolusanthus speciosus (Fabaceae) and later identified in Patrinia villosa (Caprifoliaceae) . Structurally, it is characterized by hydroxyl groups at positions 5, 7, 3', and 4', along with a γ,γ-dimethylallyl (prenyl) substitution at position 5' (Fig. 1) . For instance, network pharmacology studies highlight its role in targeting colorectal cancer (CRC) via interactions with AKT1 and EGFR, demonstrating strong binding affinities (e.g., −10.2 kcal/mol for AKT1) . Additionally, it has been isolated using advanced techniques like high-speed counter-current chromatography (HSCCC) with high purity (96.8%) .
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3 |
InChI Key |
HCLPXVZSJXUHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2COC3=CC(=CC(=C3C2=O)O)O)O)O)C |
Synonyms |
5,7,3',4'-tetrahydroxy-5'-gamma,gamma-dimethylallyl-isoflavanone 5,7,3',4'-tetrahydroxy-5'-gamma,gamma-dimethylallylisoflavanone bolusanthol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Bolusanthol B shares structural and functional similarities with other flavonoids and prenylated isoflavanones. Below is a systematic comparison:
Structural Comparison
Key Structural Insights :
- Prenylation : this compound and C differ in prenyl group positions, which may influence their solubility and bioactivity. The 5'-prenyl in this compound enhances hydrophobic interactions with protein targets like AKT1 .
- Hydroxylation : Compared to quercetin (five hydroxyl groups), this compound’s four hydroxyls may reduce its antioxidant capacity but improve specificity for cancer-related targets .
Pharmacological Activity Comparison
Functional Insights :
- Anti-CRC Efficacy : this compound exhibits superior binding to AKT1 compared to acacetin and quercetin, suggesting stronger inhibition of PI3K/Akt signaling, a key pathway in CRC progression .
- Synergistic Effects : In Herba Patriniae formulations, this compound synergizes with quercetin and luteolin to modulate multiple CRC targets (e.g., EGFR, TNF), enhancing therapeutic breadth .
Extraction and Purity
Technical Notes:
Q & A
Q. How can researchers integrate conflicting data from this compound’s antioxidant vs. pro-oxidant effects?
- Answer : Conduct redox potential measurements (cyclic voltammetry) and assess ROS generation under varying oxygen tensions. Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS temporally. Compare results across cell types with differing antioxidant capacities (e.g., Nrf2 knockout models) .
Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by cross-validating results with multiple techniques (e.g., biochemical assays, imaging, in silico docking). Use systematic reviews to contextualize findings within existing literature .
- Experimental Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in repositories (e.g., Zenodo) to enable independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
